molecular formula C5H9BrO3 B606382 Bromo-PEG1-Acid CAS No. 1393330-33-0

Bromo-PEG1-Acid

Cat. No. B606382
M. Wt: 197.03
InChI Key: REBYHCQUFPLTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG1-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .


Synthesis Analysis

Bromo-PEG1-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Bromo-PEG1-Acid is C5H9BrO3 . It has a molecular weight of 197.03 g/mol . The InChI string is InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG1-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Bromo-PEG1-Acid has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Recovery from Waste Streams

Bromo-PEG1-Acid has been studied for its recovery from waste aqueous solutions using membrane crystallization. This process involves crystallizing the compound under specific conditions, and its application is significant in the recovery of pharmaceutical compounds from waste streams (Martínez et al., 2014).

Synthesis and Applications

Liquid-Phase Synthesis

Bromo-PEG1-Acid has been used in the efficient liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives. This synthesis method offers good yields and high purity, making it significant in pharmaceutical and chemical manufacturing processes (Huang et al., 2007).

Pharmaceutical Applications

In pharmaceutical research, Bromo-PEG1-Acid derivatives like poly(ethylene glycol) (PEG) have been utilized for conjugation with therapeutic proteins. This process, known as PEGylation, extends the biological half-life of these proteins, which is crucial for their effectiveness in medical treatments (Roberts et al., 2002).

Future Directions

Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in these areas.

properties

IUPAC Name

3-(2-bromoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBYHCQUFPLTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG1-Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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